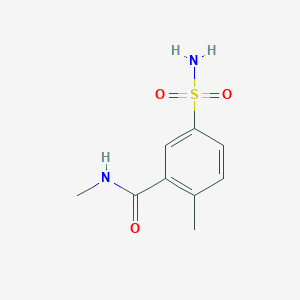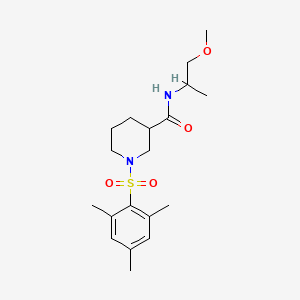![molecular formula C22H25FN2O2 B5326383 N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5326383.png)
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide, also known as LY2157299, is a small molecule inhibitor of transforming growth factor-beta (TGF-β) receptor kinase. It has been found to have potential therapeutic applications in cancer and fibrosis.
Wirkmechanismus
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide binds to the TGF-β receptor kinase and inhibits its activity. This prevents the downstream signaling of the TGF-β pathway, which is involved in many cellular processes, including cell growth, differentiation, and migration. By inhibiting this pathway, this compound can prevent the growth and spread of cancer cells, as well as the development of fibrosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to inhibiting the TGF-β pathway, it has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). This compound has also been found to reduce the expression of extracellular matrix proteins, which are involved in the development of fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use in vitro and in vivo studies. It has also been extensively studied, and there is a wealth of scientific literature on its synthesis, mechanism of action, and potential therapeutic applications. However, there are also some limitations to its use. This compound has been found to have low solubility in water, which can make it difficult to use in certain experimental conditions. Additionally, its potency can vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide. One area of focus is on its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is on its potential use in the treatment of fibrosis, which is a condition that affects many organs and tissues in the body. Additionally, further studies are needed to optimize the dosing and administration of this compound, as well as to better understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide involves multiple steps and has been described in detail in scientific literature. The starting material for the synthesis is 5-fluoro-1H-indole, which is reacted with 4-bromo-N-methylbenzamide to form 5-fluoro-1H-indole-2-carboxamide. This is then reacted with 3-hydroxy-3-methylbutyric acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer and fibrosis. It has been found to inhibit the TGF-β signaling pathway, which is involved in tumor growth and progression, as well as fibrosis. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, pancreatic, and lung cancer cells.
Eigenschaften
IUPAC Name |
N-[(5-fluoro-1H-indol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O2/c1-22(2,27)11-10-15-4-6-16(7-5-15)21(26)25(3)14-19-13-17-12-18(23)8-9-20(17)24-19/h4-9,12-13,24,27H,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJJDYGNYDSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)CC2=CC3=C(N2)C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5326314.png)

![(2E)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-3-phenylacrylamide](/img/structure/B5326325.png)
![methyl 2-methyl-6-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5326332.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5326350.png)
![N-[2-(phenylthio)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5326353.png)
![3-(3-methoxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5326359.png)


![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326377.png)

![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326381.png)